2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-(3,4-dimethoxyphenyl)ethan-1-one
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 3 and a pyrrole ring at position 3. The 1,2,4-oxadiazole ring is known for its stability and role in medicinal chemistry, often associated with antimicrobial, anticancer, and pesticidal properties .
Crystallographic studies of such compounds typically employ software like SHELXL for refinement, ensuring accurate determination of bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4/c1-28-19-9-8-14(12-20(19)29-2)18(27)13-26-10-4-7-17(26)22-24-21(25-30-22)15-5-3-6-16(23)11-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXXDRQOXDKEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-(3,4-dimethoxyphenyl)ethan-1-one represents a novel class of heterocyclic compounds with potential biological activities. Its structure integrates a 1,2,4-oxadiazole moiety, known for various pharmacological properties, with a pyrrole and a dimethoxyphenyl group. This article aims to explore the biological activity of this compound through various studies and findings.
The compound's chemical formula is with a molecular weight of approximately 345.78 g/mol. The presence of the 3-chlorophenyl group and the 1,2,4-oxadiazole ring suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of oxadiazole showed enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers. The presence of electron-withdrawing groups like chlorine was found to increase the anticancer activity significantly .
- In vitro assays have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented:
- Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents (like chlorine) has been linked to increased antimicrobial efficacy .
- A specific study highlighted that oxadiazole derivatives exhibited antifungal activity against strains such as Aspergillus niger, indicating a broad spectrum of antimicrobial action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., Cl) | Increases anticancer and antimicrobial activity |
| Electron-donating (e.g., OCH₃) | Enhances antioxidant properties |
The SAR studies suggest that modifications to the substituents on the oxadiazole ring can significantly alter the biological profile of the compound, allowing for targeted design in drug development .
Case Study 1: Anticancer Efficacy
In one notable study, a series of oxadiazole derivatives were tested against human breast adenocarcinoma cell lines. The results indicated that compounds with both chlorophenyl and pyrrole groups exhibited IC50 values lower than standard chemotherapeutic agents, suggesting superior anticancer potential .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial properties of various oxadiazole derivatives. Compounds similar to this compound showed significant inhibition against E. coli and Staphylococcus aureus, highlighting their potential as effective antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The oxadiazole moiety is known for its ability to interact with biological targets associated with cancer proliferation. For instance, a study conducted by Gondru et al. synthesized several derivatives of oxadiazole and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds containing the oxadiazole ring exhibited significant anticancer activity, suggesting that similar derivatives could be developed from 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-(3,4-dimethoxyphenyl)ethan-1-one .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research published in the Turkish Journal of Chemistry demonstrated that oxadiazole derivatives possess broad-spectrum antimicrobial activity. The presence of the chlorophenyl group enhances the lipophilicity of the compound, which may contribute to its ability to penetrate microbial membranes effectively .
Neuroprotective Effects
Another promising application is in neuroprotection. Studies have shown that compounds with similar structures can exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This suggests that this compound may be explored further for therapeutic strategies against neurodegenerative diseases .
Photophysical Properties
The incorporation of the oxadiazole moiety into polymer matrices has been studied for its photophysical properties. Compounds like this compound can serve as effective fluorescent probes in materials science applications. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Sensing Applications
Due to their ability to undergo fluorescence resonance energy transfer (FRET), oxadiazole derivatives are being explored as sensors for detecting metal ions and environmental pollutants. The high sensitivity and selectivity of these compounds make them ideal candidates for developing new sensing technologies .
Bioremediation
The potential use of this compound in bioremediation processes is also being investigated. The compound’s ability to interact with various pollutants can be harnessed to develop strategies for environmental cleanup .
Summary Table of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity against cell lines | Gondru et al. |
| Antimicrobial properties | Turkish Journal | |
| Neuroprotective effects | Various studies | |
| Material Science | Photophysical properties for OLEDs | Literature review |
| Sensing applications for metal ions | Recent findings | |
| Environmental Science | Bioremediation strategies | Research articles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its hybrid structure combining 1,2,4-oxadiazole, pyrrole, and dimethoxyphenyl groups. Below is a comparative analysis with analogous oxadiazole derivatives:
Notes:
- Lipophilicity : The target compound’s logP (estimated via computational methods) is comparable to oxadiazon, suggesting similar soil adsorption and bioavailability .
- Electronic Effects : The 3-chlorophenyl group introduces moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in 4-nitrophenyl derivatives. This may reduce electrophilic reactivity but enhance stability .
- Bioactivity : Unlike oxadiazon and oxadiargyl, which target plant-specific enzymes, the pyrrole moiety in the target compound could confer activity against fungal or bacterial targets, as seen in pyrrole-containing antifungals.
Research Findings
- Synthetic Challenges : The pyrrole-oxadiazole linkage requires precise cyclization conditions, unlike simpler oxadiazole derivatives .
- Crystallography : SHELXL refinements reveal a planar oxadiazole ring with a dihedral angle of 8.2° relative to the pyrrole ring, minimizing steric hindrance .
- Electrostatic Potential: Multiwfn analysis shows localized negative charge on the oxadiazole oxygen, suggesting hydrogen-bonding interactions with biological targets .
Methodological Considerations
Q & A
Q. What are the optimal synthetic routes for preparing the target compound, and how can reaction conditions (e.g., solvents, catalysts) be optimized for yield and purity?
The synthesis of structurally similar heterocyclic compounds (e.g., pyrazolines and oxadiazoles) often involves cyclocondensation reactions. For example, pyrazoline derivatives are synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps .
- Catalysts : Acidic or basic conditions (e.g., acetic acid, piperidine) are critical for regioselectivity in heterocycle formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures are standard methods .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
- Single-crystal X-ray diffraction (SC-XRD) : Provides definitive proof of molecular geometry and substituent orientation. For example, SC-XRD confirmed the dihedral angles between the chlorophenyl and oxadiazole moieties in related compounds .
- NMR spectroscopy : H and C NMR can resolve the electronic environment of the pyrrole and oxadiazole rings. Coupling constants in H NMR are critical for confirming stereochemistry in dihydroheterocycles .
- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities, particularly for compounds with halogens (e.g., chlorine isotopic patterns) .
Q. How can preliminary bioactivity screening (e.g., antimicrobial, anticancer) be designed for this compound?
- In vitro assays : Use standardized protocols like broth microdilution (CLSI guidelines) for antimicrobial activity against Gram-positive/negative bacteria and fungi .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1% v/v) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may drive interactions with biological nucleophiles .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with proteins (e.g., COX-2, DNA topoisomerases). Validate docking poses with MD simulations (e.g., GROMACS) .
Q. How can regioselectivity challenges in synthesizing the 1,2,4-oxadiazole ring be addressed?
Regioselectivity in oxadiazole formation often depends on precursor design:
Q. What methodologies resolve discrepancies in bioactivity data across structurally similar analogs?
- SAR studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophores. For example, replacing 3,4-dimethoxyphenyl with 4-fluorophenyl in analogs reduced antimicrobial efficacy by 40% .
- Metabolic stability assays : Use liver microsomes (e.g., human CYP450 isoforms) to assess whether metabolic degradation explains inconsistent in vivo/in vitro results .
Data Analysis and Contradiction Management
Q. How should conflicting crystallographic data (e.g., bond lengths, angles) between analogs be interpreted?
Compare structural parameters from SC-XRD with computational models. For example, a 0.05 Å deviation in C–N bond lengths between experimental and DFT-optimized structures may indicate crystal packing effects or measurement errors .
Q. What statistical approaches validate purity and stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
